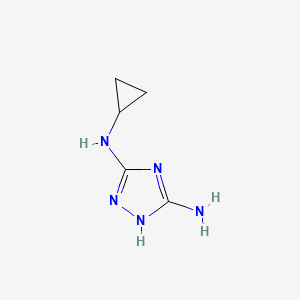

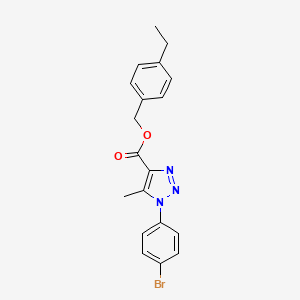

![molecular formula C16H14N2O2S B2842951 Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate CAS No. 115919-87-4](/img/structure/B2842951.png)

Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of pyridine and thienopyridine derivatives were synthesized as antimicrobial agents. The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a precursor to prepare a new series of pyridine derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the InChI code for ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate is 1S/C14H18N2O2S/c1-3-5-6-9-7-8-10-11(15)12(14(17)18-4-2)19-13(10)16-9/h7-8H,3-6,15H2,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate has a molecular weight of 278.38 and is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in a phosphine-catalyzed annulation process to synthesize highly functionalized tetrahydropyridines, a reaction relevant to ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate (Zhu, Lan, & Kwon, 2003).

Photophysical Properties Study : A series of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates were synthesized and their spectral-fluorescent properties were thoroughly investigated, showing the relation to chemical structure (Ershov et al., 2019).

Crystal Structure Optimization : The crystal structures of related fused pyridine derivatives were optimized using semi-empirical methods, providing insights into conformational discrepancies and crystal packing effects (Jotani, 2015).

Synthetic Methodologies

Novel Synthesis Methods : A new method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids was described, relevant to the synthesis of ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate (Santilli, Kim, & Wanser, 1971).

Fused System Synthesis : The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems was achieved, utilizing ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate derivatives (Bakhite, Al‐Sehemi, & Yamada, 2005).

Applications in Chemistry

Dye Synthesis : The synthesis of 3-amino-4-phenylthieno[2,3-c]isothiazole and its derivatives were used to prepare a range of azo disperse dyes, demonstrating practical applications in the dye industry (Pawar et al., 2005).

Antioxidant Activity Study : New pyrrolyl selenolopyridine compounds synthesized from related esters demonstrated remarkable antioxidant activity, indicating potential biomedical applications (Zaki et al., 2017).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-2-20-16(19)14-13(17)11-8-9-12(18-15(11)21-14)10-6-4-3-5-7-10/h3-9H,2,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLVCLJIDVQESM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2842868.png)

![6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2842872.png)

![N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2842877.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2842878.png)

![1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2842879.png)

![N3-[cyano(thiophen-3-yl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide](/img/structure/B2842885.png)

![N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide](/img/structure/B2842889.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid](/img/structure/B2842891.png)